molecular formula C16H22O3 B12531338 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate CAS No. 669714-93-6

2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate

Cat. No.: B12531338
CAS No.: 669714-93-6
M. Wt: 262.34 g/mol
InChI Key: WYAKTNMDQQNJQZ-UHFFFAOYSA-N
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Description

2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes both cyclohexene and cyclopentenone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate can be achieved through a series of chemical reactions. One common method involves the radical addition of cyclopentanone to a cyclohexene derivative under oxygen in acetic acid. Catalysts such as manganese (II) acetate and cobalt (II) acetate are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate is unique due to its combination of cyclohexene and cyclopentenone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

669714-93-6

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

[2-[3-(cyclohexen-1-yl)propyl]-3-oxocyclopenten-1-yl] acetate

InChI

InChI=1S/C16H22O3/c1-12(17)19-16-11-10-15(18)14(16)9-5-8-13-6-3-2-4-7-13/h6H,2-5,7-11H2,1H3

InChI Key

WYAKTNMDQQNJQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)CC1)CCCC2=CCCCC2

Origin of Product

United States

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